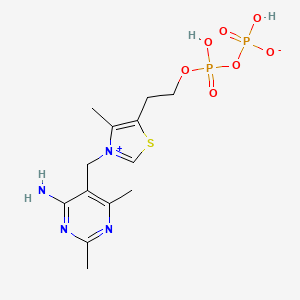

6'-Methyl-Thiamin Diphosphate

CAS No.:

Cat. No.: VC14479546

Molecular Formula: C13H20N4O7P2S

Molecular Weight: 438.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N4O7P2S |

|---|---|

| Molecular Weight | 438.34 g/mol |

| IUPAC Name | [2-[3-[(4-amino-2,6-dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |

| Standard InChI | InChI=1S/C13H20N4O7P2S/c1-8-11(13(14)16-10(3)15-8)6-17-7-27-12(9(17)2)4-5-23-26(21,22)24-25(18,19)20/h7H,4-6H2,1-3H3,(H4-,14,15,16,18,19,20,21,22) |

| Standard InChI Key | XTYXJYCWAJSHCY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)C)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-] |

Introduction

Chemical Identification and Structural Features

Structural Characteristics

The molecule consists of two heterocyclic rings:

-

Pyrimidine Ring: A 4-amino-2,6-dimethylpyrimidine moiety.

-

Thiazole Ring: A 4-methylthiazolium group linked to the pyrimidine via a methylene bridge.

The diphosphate group is esterified to the hydroxymethyl side chain of the thiazole ring . Key structural features include:

-

Methyl Substitution: A methyl group at the 6'-position of the pyrimidine ring, which distinguishes it from unmodified thiamine diphosphate.

-

Diphosphate Group: Enhances binding to enzyme active sites, analogous to native thiamine diphosphate .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| P–O Bond Lengths | 1.594–1.604 Å | |

| P–N Bond Lengths | 1.566–1.617 Å | |

| Torsion Angles (C–C) | -41.5° to -44.4° | |

| LogP (Predicted) | -6.7 |

Synthesis and Physicochemical Properties

Table 2: Predicted ADMET Properties

| Property | Value | Source |

|---|---|---|

| AMES Toxicity | Non-mutagenic (0.6061) | |

| Carcinogenicity | Non-carcinogenic (0.8993) | |

| hERG Inhibition | Weak inhibitor (0.8688) | |

| Bioavailability | High (Rule of Five: Yes) |

Biochemical and Pharmacological Profile

Mechanism of Action

As a thiamine analog, 6'-Methyl-Thiamin Diphosphate likely serves as a coenzyme for enzymes requiring thiamine diphosphate (ThDP), such as:

-

Transketolase: Involved in the pentose phosphate pathway.

-

Pyruvate Dehydrogenase: Critical for glycolysis and acetyl-CoA production .

The methyl group may alter substrate specificity or binding affinity compared to native ThDP.

Pharmacodynamics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume